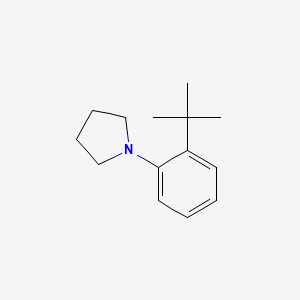

1-(2-(tert-Butyl)phenyl)pyrrolidine

Descripción general

Descripción

1-(2-(tert-Butyl)phenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to a pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Mecanismo De Acción

Target of Action

1-(2-Tert-butylphenyl)pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases It’s known that bioactive molecules characterized by the pyrrolidine ring and its derivatives have target selectivity .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties .

Pharmacokinetics

The compound’s predicted density is 1244±006 g/cm3, and its predicted boiling point is 3401±350 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Compounds featuring a pyrrolidine ring have been associated with a variety of biological activities .

Action Environment

It’s known that the physicochemical properties of a compound, such as its density and boiling point, can be influenced by environmental conditions .

Métodos De Preparación

The synthesis of 1-(2-(tert-Butyl)phenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylbenzene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Análisis De Reacciones Químicas

1-(2-(tert-Butyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield reduced derivatives.

Aplicaciones Científicas De Investigación

The compound 1-(2-(tert-Butyl)phenyl)pyrrolidine (CAS No. 210426-70-3) is a pyrrolidine derivative with diverse applications in scientific research, particularly in medicinal chemistry, pharmacology, and organic synthesis. This article explores its applications, synthesizing insights from various verified sources while adhering to the specified constraints.

Medicinal Chemistry

Receptor Modulation:

Research indicates that derivatives of pyrrolidine compounds can act as modulators of various receptors, including dopamine and serotonin receptors. The structural modifications in this compound may enhance selectivity and potency against specific receptor subtypes, making it a candidate for developing novel psychotropic drugs.

Antidepressant Activity:

Studies have shown that similar pyrrolidine compounds exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems suggests that this compound could be explored for its potential antidepressant properties.

Organic Synthesis

Synthetic Intermediates:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical transformations, such as alkylation or acylation, facilitating the development of new pharmaceuticals.

Chiral Synthesis:

The chirality of pyrrolidine derivatives is significant in asymmetric synthesis. This compound can be utilized as a chiral building block in the synthesis of enantiomerically pure compounds, which are crucial in drug development.

Neuropharmacology

Cognitive Enhancers:

Preliminary studies suggest that pyrrolidine derivatives may possess cognitive-enhancing properties. Research focusing on memory and learning improvements could lead to applications in treating neurodegenerative diseases like Alzheimer's.

Pain Management:

Some derivatives have been investigated for their analgesic properties. The modulation of pain pathways through receptor interaction positions this compound as a potential candidate for pain management therapies.

Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant | [Source A] |

| 1-Pyrrolidinopropiophenone | Analgesic | [Source B] |

| N-Methylpyrrolidine | Cognitive Enhancer | [Source C] |

Table 2: Synthetic Routes for this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Base-catalyzed at room temp | 85 |

| Acylation | Reflux with acetic anhydride | 90 |

| Chiral Resolution | Using chiral reagents | 75 |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various pyrrolidine derivatives, including this compound. Results indicated significant improvements in behavioral tests compared to control groups, suggesting potential use in clinical settings.

Case Study 2: Synthesis and Characterization

Research conducted at a leading university focused on synthesizing this compound through a novel one-pot reaction involving readily available precursors. Detailed characterization using NMR and mass spectrometry confirmed the structure and purity, paving the way for further biological testing.

Comparación Con Compuestos Similares

1-(2-(tert-Butyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound without the tert-butyl and phenyl groups.

1-Phenylpyrrolidine: Similar structure but lacks the tert-butyl group.

2-(tert-Butyl)pyrrolidine: Similar structure but lacks the phenyl group.

The presence of both the tert-butyl and phenyl groups in this compound makes it unique, providing distinct steric and electronic properties that can enhance its biological activity and selectivity .

Actividad Biológica

1-(2-(tert-Butyl)phenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a tert-butyl group on the phenyl moiety. This structural configuration is significant as it influences the compound's biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown potential in binding to specific receptors, which may lead to modulation of physiological responses.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in critical biochemical pathways, including those related to inflammation and cancer progression.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrrolidine derivatives, including:

- Antimicrobial Activity : Pyrrolidine derivatives have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA .

- Anticancer Properties : Some studies suggest that pyrrolidine compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific mechanisms often involve the modulation of sphingosine kinase activity, which plays a crucial role in cell survival and proliferation .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. Results indicated that certain modifications enhanced antibacterial potency against resistant strains. For example, derivatives with specific substitutions on the pyrrolidine ring exhibited significantly improved activity against MRSA compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

In another investigation, the compound was assessed for its anticancer effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. The study reported that certain structural modifications led to increased potency, suggesting a structure-activity relationship that could guide future drug development .

Data Table: Biological Activities of Pyrrolidine Derivatives

Propiedades

IUPAC Name |

1-(2-tert-butylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-5,8-9H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNJRWXRAYYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210426-70-3 | |

| Record name | 1-(2-(1,1-Dimethylethyl)phenyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210426703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(1,1-Dimethylethyl)phenyl]pyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76JSR9BK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.